molecular formula C16H18N4OS B2458661 N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide CAS No. 1211091-32-5

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide

Numéro de catalogue B2458661
Numéro CAS: 1211091-32-5
Poids moléculaire: 314.41
Clé InChI: DEZSPJCPDSBCJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified by researchers at the University of Cambridge and has since gained attention for its potential use in cancer treatment.

Mécanisme D'action

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide binds to the DNA template strand of the RNA polymerase I transcription complex, preventing the recruitment of the transcription factor UBF and subsequent initiation of transcription. This leads to decreased ribosome biogenesis and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on ribosome biogenesis and cell death, N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has also been shown to induce DNA damage and activate the p53 pathway in cancer cells. These effects may contribute to its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is its selectivity for RNA polymerase I transcription, which minimizes off-target effects. However, its mechanism of action may also limit its efficacy in cancers with low levels of ribosome biogenesis. Additionally, its potential toxicity to normal cells and tissues must be carefully evaluated in preclinical studies.

Orientations Futures

1. Combination therapy: N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide may be combined with other cancer treatments such as chemotherapy or immunotherapy to enhance its anti-cancer activity.
2. Biomarker identification: Biomarkers for N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide sensitivity/resistance may be identified to better select patients for treatment.
3. Drug delivery: Novel drug delivery systems may be developed to improve the pharmacokinetics and tissue distribution of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide in cancer patients.
In conclusion, N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential applications in cancer treatment. Further research is needed to fully understand its mechanism of action, identify biomarkers for treatment response, and evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide involves the reaction of 2-methyl-1,3-benzothiazol-6-amine with 1-cyanocyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form the final product.

Applications De Recherche Scientifique

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to selectively inhibit RNA polymerase I transcription, leading to decreased ribosome biogenesis and subsequent cell death in cancer cells. This mechanism of action makes it a promising candidate for cancer treatment, particularly in cancers with high levels of ribosome biogenesis such as multiple myeloma and neuroblastoma.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-19-13-5-4-12(8-14(13)22-11)18-9-15(21)20-16(10-17)6-2-3-7-16/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSPJCPDSBCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.